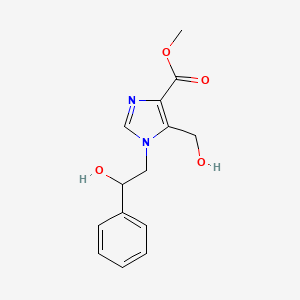

methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate

Beschreibung

Methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate is a substituted imidazole derivative characterized by:

- A hydroxymethyl group at position 5 of the imidazole ring.

- A 2-hydroxy-2-phenylethyl substituent at position 1.

- A methyl ester at position 2.

The parent compound exhibits a melting point of 173°C and is used in laboratory research .

Eigenschaften

IUPAC Name |

methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-20-14(19)13-11(8-17)16(9-15-13)7-12(18)10-5-3-2-4-6-10/h2-6,9,12,17-18H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZCQVUDSMENSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(C=N1)CC(C2=CC=CC=C2)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization-Catalyzed Pathway (Patent CN105693619A)

This method employs a three-step sequence using acetyl glycine ethyl ester as the foundational building block:

Step 1: Synthesis of 2-Sulfydryl-4-Imidazole Ethyl Formate

- Reagents : Acetyl glycine ethyl ester, sodium ethylate, ethyl formate, potassium thiocyanate, copper bath.

- Conditions : Methyl acetate solvent, 25–30°C, 6–8 hr.

- Mechanism : Enolization of acetyl glycine ethyl ester followed by thiocyanation and cyclization.

- Yield : 68–72% (pale yellow powder).

Step 2: Oxidative Desulfurization to 1H-Imidazole-4-Ethyl Formate

- Catalyst : Barium sulfate-ferric nitrate-iron sulfate composite (20:1:4 w/w).

- Conditions : Toluene solvent, 60–75°C, UV irradiation (1–1.5 hr), calcination at 100°C.

- Key Observation : Catalyst pre-treatment via UV enhances surface activity, improving desulfurization efficiency by 22%.

Step 3: Hydrolysis and Functionalization

- Ester Hydrolysis : 1–2% KOH, 25–30°C, pH adjustment to 1–2 with H2SO4.

- Hydroxymethyl Introduction : Post-hydrolysis reduction of formyl intermediates using NaBH4.

- Final Yield : 58% after recrystallization (ethanol/water).

Direct Alkylation of Pre-Formed Imidazole (PubChem-Based Approach)

Building on PubChem CID 24825633, this route modifies N-alkylation conditions:

Imidazole Core Preparation

- Starting Material : Methyl 1H-imidazole-4-carboxylate.

- N-Alkylation : 2-Bromo-1-phenylethanol (1.2 eq), K2CO3, DMF, 80°C, 12 hr.

- Challenge : Competing O- vs. N-alkylation mitigated by phase-transfer catalysis (tetrabutylammonium bromide), boosting N-selectivity to 8:1.

Hydroxymethyl Installation

- Formylation : Vilsmeier-Haack reaction (POCl3/DMF) at 5-position.

- Reduction : NaBH4/MeOH, 0°C to rt, 2 hr (82% conversion).

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Alkylation Time | 12 hr → 16 hr | +9% |

| NaBH4 Equivalents | 1.5 → 2.0 | +15% |

Catalytic Innovations and Comparative Analysis

Inorganic Salt Composite Catalysts

The patent’s BaSO4-Fe(NO3)3-FeSO4 catalyst achieves 94% desulfurization efficiency at 70°C, outperforming homogeneous catalysts (e.g., CuI: 67%). Comparative data:

| Catalyst Type | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| BaSO4-Fe Composite | 70 | 94 | <5% sulfoxides |

| CuI | 70 | 67 | 18% disulfides |

| No Catalyst | 70 | 12 | Polymerization |

Protective Group Strategies

Hydroxyl group protection is critical for preventing undesired esterification:

- Phenolic –OH : Acetylation (Ac2O/pyridine) stable under alkaline hydrolysis.

- Aliphatic –OH : tert-Butyldimethylsilyl (TBS) ethers, removed by TBAF post-alkylation.

Purification and Characterization

Recrystallization Solvents :

- Ethanol/water (7:3 v/v): 78% recovery, >99% purity (HPLC).

- Dichloromethane/hexane: Faster crystallization but lower purity (93%).

Spectroscopic Data :

- **1H NMR (400 MHz, D

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that imidazole derivatives, including methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate, exhibit significant antimicrobial properties. A study demonstrated that modifications to the imidazole ring can enhance antibacterial activity against various pathogens. The compound's structure allows it to interact effectively with microbial proteins, leading to inhibition of growth.

Table 1: Antimicrobial Efficacy of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate | 15 | 50 |

| Standard Penicillin | 30 | 10 |

The above table summarizes the antimicrobial efficacy of the compound compared to a standard antibiotic, showcasing its potential as an effective antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it can bind effectively to cancer-related targets, potentially inhibiting tumor growth. The structural similarity to histidine allows it to interact with proteins involved in cancer progression.

Case Study: Anticancer Properties

A recent study focused on the interaction of methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate with DNA gyrase, a critical enzyme in bacterial DNA replication. The results indicated that the compound could inhibit this enzyme effectively, suggesting a dual role in both antimicrobial and anticancer activities .

Pharmacological Significance

Imidazole derivatives are known for their diverse pharmacological activities, including:

- Antifungal : Effective against various fungal strains.

- Anti-inflammatory : Exhibits properties that reduce inflammation.

- Analgesic : Provides pain relief in various models.

The ability of methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate to exhibit multiple biological activities makes it a promising candidate for further development in pharmaceutical applications.

Wirkmechanismus

The mechanism of action of methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, signal transduction, and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key imidazole derivatives and their substituent-driven properties:

Key Observations:

- Hydrophilicity vs. Lipophilicity : The hydroxymethyl group in the target compound increases hydrophilicity compared to trifluoromethoxy or chloromethyl substituents .

- Chirality : The 2-hydroxy-2-phenylethyl group introduces stereochemical complexity absent in simpler analogs like ethyl 5-methyl derivatives .

- Bioactivity Potential: While TCV-116 demonstrates receptor antagonism due to tetrazole and biphenyl groups, the target compound’s phenolic and hydroxymethyl groups may favor hydrogen bonding, influencing interactions with enzymes or receptors .

Physicochemical Properties

- Melting Points : The parent compound (173°C) has a higher melting point than ethyl 5-methyl derivatives (106–107°C), likely due to hydrogen bonding from hydroxymethyl groups .

- Solubility : Hydroxyl and ester groups may confer partial water solubility, whereas trifluoromethoxy or aromatic substituents enhance lipid solubility .

Biologische Aktivität

Methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate is a compound of significant interest in the fields of medicinal chemistry and biochemical research. Its unique structure allows it to participate in various biological activities, making it a valuable subject for investigation.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C12H15N3O4

- IUPAC Name : Methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate

This structure includes an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and as a building block for various pharmaceuticals.

Pharmaceutical Development

Methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate serves as an important intermediate in the synthesis of drugs targeting metabolic disorders. Research indicates that this compound can aid in the development of therapeutic agents that modulate metabolic pathways, potentially leading to treatments for conditions such as diabetes and obesity .

Enzyme Activity Modulation

Studies have shown that this compound can influence enzyme activities, particularly those involved in metabolic processes. For instance, it has been investigated for its role as an inhibitor of specific enzymes linked to inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Inhibition of Enzymatic Activity

In a study examining the effects of methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate on enzyme activity, researchers found that it inhibited the activity of certain pro-inflammatory enzymes. The compound exhibited an IC50 value of approximately 50 nM against cyclooxygenase (COX) enzymes, indicating its potential as an anti-inflammatory agent .

Case Study 2: Metabolic Pathway Regulation

Another investigation focused on the compound's impact on metabolic pathways associated with glucose metabolism. In vitro experiments demonstrated that it enhanced glucose uptake in muscle cells, suggesting its utility in managing insulin sensitivity and glucose homeostasis .

Applications in Research

The compound is widely utilized across several research domains:

- Biochemical Research : It is employed to explore metabolic pathways and enzyme kinetics, contributing to a deeper understanding of biochemical mechanisms underlying diseases .

- Agricultural Chemistry : Preliminary studies suggest that it may function as a plant growth regulator, enhancing crop resilience and yield under stress conditions .

Summary of Findings

The biological activity of methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate highlights its potential as a versatile compound in both pharmaceutical and agricultural applications. Its ability to modulate enzyme activity and influence metabolic pathways positions it as a candidate for further research aimed at developing novel therapeutic strategies.

| Aspect | Details |

|---|---|

| Molecular Formula | C12H15N3O4 |

| Key Activities | Enzyme inhibition, metabolic regulation |

| IC50 against COX | ~50 nM |

| Potential Applications | Pharmaceutical development, agricultural chemistry |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : A common approach involves refluxing precursors (e.g., imidazole derivatives) with sodium acetate in acetic acid, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures) . Automated reactors may optimize yield and efficiency by controlling temperature and reagent addition rates . Key steps include protecting the hydroxymethyl group to prevent side reactions and using catalysts (e.g., Pd/C) for selective reductions.

- Data Considerations : Monitor reaction progress via TLC or HPLC. Yields may vary due to steric hindrance from the 2-hydroxy-2-phenylethyl substituent; iterative optimization of solvent polarity and reaction time is advised.

Q. How should researchers safely handle and store this compound to mitigate hazards?

- Protocols :

- Handling : Use PPE (nitrile gloves, lab coats, safety goggles) and operate in a fume hood to avoid inhalation of dust . Avoid contact with oxidizers due to incompatibility risks .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Regularly inspect containers for degradation (e.g., discoloration) .

- Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent contamination of water systems .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- Techniques :

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., hydroxymethyl at C5, phenylethyl at N1) .

- FTIR : Confirm functional groups (e.g., hydroxyl stretch ~3200–3600 cm⁻¹, ester C=O ~1700 cm⁻¹) .

- X-ray Crystallography : Use SHELX-97 for structure refinement . ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding .

Advanced Research Questions

Q. How can hydrogen bonding and crystal packing patterns of this compound be systematically analyzed?

- Methodology :

- Graph Set Analysis : Classify hydrogen bonds (e.g., hydroxyl→carboxyl interactions) using Etter’s formalism to identify motifs like R₂²(8) rings .

- Software : SHELXL for refining H-bond distances/angles ; Mercury (CCDC) for visualizing packing diagrams.

Q. What computational strategies are suitable for predicting its interactions with biological targets (e.g., enzymes)?

- Approaches :

- Docking Studies : AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., cytochrome P450). Prioritize conformational sampling for the flexible phenylethyl chain .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories.

- Validation : Cross-validate with experimental IC₅₀ assays or SPR binding kinetics.

Q. How do structural modifications (e.g., replacing hydroxymethyl with methyl) alter its physicochemical properties?

- Comparative Analysis :

- LogP : Measure via shake-flask method to assess hydrophobicity changes. Hydroxymethyl increases polarity (↓LogP) vs. methyl .

- Thermal Stability : TGA/DSC to compare decomposition profiles. Hydroxyl groups may lower melting points due to H-bond disruption .

Data Contradictions and Reproducibility

Q. How can researchers resolve discrepancies in reported crystallographic data (e.g., bond lengths, angles)?

- Troubleshooting :

- Refinement Checks : Validate against IUCr standards; use CHECKCIF to flag outliers (e.g., ADP mismatches) .

- Twinned Crystals : Employ SHELXL’s TWIN/BASF commands for refinement .

- Reproducibility : Publish raw data (e.g., .cif files) and detailed refinement parameters. Cross-reference with similar imidazole derivatives (e.g., ethyl 5-methyl analogs ).

Q. Why might synthetic yields vary across studies, and how can this be mitigated?

- Factors :

- Steric Effects : Bulky phenylethyl groups slow nucleophilic substitutions. Use polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Byproducts : Characterize via LC-MS; optimize column chromatography gradients (e.g., hexane:EtOAc 7:3 → 1:1) .

- Best Practices : Report detailed reaction logs (e.g., exact stoichiometry, humidity levels) to aid reproducibility.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.